molecular formula C41H56N6O9 B12547157 D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)

D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)

Cat. No.: B12547157
M. Wt: 776.9 g/mol
InChI Key: DGYALPMLEBLGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI) is a complex organic compound. It is a derivative of D-norleucine, an unnatural amino acid used experimentally to study protein structure and function. This compound is structurally similar to methionine but does not contain sulfur .

Preparation Methods

The synthesis of D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester involves multiple steps. The synthetic route typically starts with the protection of the amino group of D-norleucine using a suitable protecting group such as tert-butoxycarbonyl (Boc). The subsequent steps involve the coupling of protected D-norleucine with other amino acids and functional groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester has several scientific research applications:

    Chemistry: Used in the study of peptide synthesis and protein structure.

    Biology: Employed in experiments to understand protein function and interactions.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to natural amino acids.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester include:

Properties

Molecular Formula

C41H56N6O9

Molecular Weight

776.9 g/mol

IUPAC Name

methyl 3-[2-[[2-[(2,6-dimethylpiperidine-1-carbonyl)amino]-4,4-dimethylpentanoyl]amino]-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate

InChI

InChI=1S/C41H56N6O9/c1-8-9-16-32(38(50)56-25-28-18-20-30(21-19-28)47(53)54)42-36(48)33(22-29-24-45(40(52)55-7)35-17-11-10-15-31(29)35)43-37(49)34(23-41(4,5)6)44-39(51)46-26(2)13-12-14-27(46)3/h10-11,15,17-21,24,26-27,32-34H,8-9,12-14,16,22-23,25H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)

InChI Key

DGYALPMLEBLGPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N4C(CCCC4C)C

Origin of Product

United States

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